[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol
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Overview
Description
[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol: is an organic compound with the molecular formula C10H11N3O. It is a derivative of pyrazole, a five-membered heterocyclic compound containing two nitrogen atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol typically involves the reaction of 3-aminophenylhydrazine with an appropriate aldehyde or ketone under acidic or basic conditions. One common method involves the condensation of 3-aminophenylhydrazine with 3-formylpyrazole in the presence of a catalyst such as acetic acid .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired compound .
Chemical Reactions Analysis
Types of Reactions
[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol: undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The nitro group can be reduced to an amine.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyl group yields an aldehyde or carboxylic acid, while reduction of the nitro group forms an amine .
Scientific Research Applications
[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol: has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Medicine: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.
Mechanism of Action
The mechanism of action of [3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with proteins, affecting their structure and function. Additionally, the pyrazole ring can participate in π-π interactions with aromatic residues in proteins, influencing their activity .
Comparison with Similar Compounds
[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol: can be compared with other similar compounds, such as:
4-aminobenzyl alcohol: Similar in structure but lacks the pyrazole ring, which affects its reactivity and applications.
3-(2-aminophenyl)-1H-pyrazol-5-yl]methanol: Similar but with the amino group in a different position, leading to different chemical properties and biological activities
The uniqueness of This compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
Molecular Formula |
C10H11N3O |
---|---|
Molecular Weight |
189.21 g/mol |
IUPAC Name |
[3-(3-aminophenyl)-1H-pyrazol-5-yl]methanol |
InChI |
InChI=1S/C10H11N3O/c11-8-3-1-2-7(4-8)10-5-9(6-14)12-13-10/h1-5,14H,6,11H2,(H,12,13) |
InChI Key |
ZWMVMYGFOFOQHT-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NNC(=C2)CO |
Origin of Product |
United States |
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